molecular formula C6H13BrO B13227256 2-(Bromomethyl)-1-methoxybutane

2-(Bromomethyl)-1-methoxybutane

Cat. No.: B13227256
M. Wt: 181.07 g/mol
InChI Key: YPMMGOHMEQDJLI-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-methoxybutane, with the molecular formula C7H15BrO and a molecular weight of 195.10 g/mol, is a brominated ether compound of interest in organic synthesis and materials science research . The compound is identified by the SMILES string CC(C)C(COC)CBr and the InChIKey GBMYPKZMPHUSNG-UHFFFAOYSA-N . Its structure, featuring both a bromomethyl group and a methoxybutane chain, makes it a potential versatile alkylating agent or a building block for the synthesis of more complex molecular architectures. Researchers may utilize this compound in developing pharmaceutical intermediates, novel polymers, or liquid crystals. As with many halogenated compounds, it should be handled as a potential irritant. This product is strictly for research and further manufacturing applications and is not intended for direct human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13BrO

Molecular Weight

181.07 g/mol

IUPAC Name

1-bromo-2-(methoxymethyl)butane

InChI

InChI=1S/C6H13BrO/c1-3-6(4-7)5-8-2/h6H,3-5H2,1-2H3

InChI Key

YPMMGOHMEQDJLI-UHFFFAOYSA-N

Canonical SMILES

CCC(COC)CBr

Origin of Product

United States

Synthetic Methodologies for 2 Bromomethyl 1 Methoxybutane

Direct Bromination Approaches

Direct bromination strategies involve the introduction of a bromine atom onto a pre-existing methoxybutane skeleton. These methods are often favored for their atom economy but can be challenging in terms of controlling the position of bromination.

Bromination of Methoxybutane Precursors

The free-radical bromination of 1-methoxybutane presents a potential direct route to 2-(bromomethyl)-1-methoxybutane. This type of reaction is typically initiated by ultraviolet (UV) light or a radical initiator and proceeds via a free-radical chain mechanism. byjus.com The process begins with the homolytic cleavage of bromine (Br₂) to generate bromine radicals. These radicals then abstract a hydrogen atom from the alkane chain of 1-methoxybutane to form an alkyl radical, which then reacts with another molecule of Br₂ to yield the brominated product and a new bromine radical, thus propagating the chain. byjus.comwikipedia.org

The reaction is generally carried out by treating 1-methoxybutane with bromine in the presence of a non-polar solvent and a source of initiation.

Table 1: Reaction Conditions for Free-Radical Bromination

ParameterCondition
Substrate 1-Methoxybutane
Reagent Bromine (Br₂)
Initiator UV light or a chemical initiator (e.g., AIBN)
Solvent Non-polar solvent (e.g., carbon tetrachloride)
Temperature Typically elevated to facilitate radical formation

Regioselective and Chemoselective Considerations in Bromination Reactions

A significant challenge in the direct bromination of 1-methoxybutane is controlling the regioselectivity. The stability of the resulting alkyl radical intermediate dictates the major product. In the case of 1-methoxybutane, hydrogen abstraction can occur at any of the four carbon atoms of the butane (B89635) chain. The stability of carbon radicals follows the order: tertiary > secondary > primary. Therefore, bromination is expected to occur preferentially at the secondary carbons (C2 and C3).

The methoxy (B1213986) group (-OCH₃) at the C1 position can influence the regioselectivity. While the oxygen atom can stabilize an adjacent radical through resonance, the primary nature of the C1 carbon makes hydrogen abstraction less favorable than at the secondary carbons. Between the two secondary positions, C2 and C3, the electronic influence of the ether oxygen is more pronounced at C2. However, free-radical halogenation is primarily governed by the stability of the radical intermediate. youtube.comucr.edu Consequently, a mixture of 2-bromo-1-methoxybutane (B3254931) and 3-bromo-1-methoxybutane (B3270779) would be expected, with the potential for over-bromination to yield di- or poly-brominated products. Achieving high selectivity for this compound through this direct approach is challenging and would likely require careful optimization of reaction conditions.

Indirect Synthetic Routes and Functional Group Interconversions

Indirect routes offer greater control over the final product's structure by building the molecule through a series of more selective reactions. These methods often involve the conversion of other functional groups into the desired bromo and methoxy moieties.

Conversion from Oxygenated Precursors

A common and often more selective strategy involves starting with a precursor that already contains a hydroxyl group, which can then be converted to the bromide.

A plausible and controlled synthesis of this compound can be achieved starting from 1-methoxybutan-2-ol. nih.govbyjus.com This precursor contains the required methoxy group at the C1 position and a hydroxyl group at the C2 position. The hydroxyl group can be selectively replaced by a bromine atom using a variety of brominating agents.

One effective reagent for this transformation is phosphorus tribromide (PBr₃). masterorganicchemistry.comyoutube.com The reaction proceeds via an Sₙ2 mechanism, where the phosphorus atom of PBr₃ is attacked by the oxygen of the alcohol, forming a good leaving group. A bromide ion then acts as a nucleophile, attacking the carbon bearing the activated hydroxyl group and displacing it to form the alkyl bromide. masterorganicchemistry.commasterorganicchemistry.com This method is generally preferred for primary and secondary alcohols as it avoids carbocation rearrangements that can occur with other methods. youtube.com

Table 2: Halogenation of 1-methoxybutan-2-ol

Starting Material Reagent Product Reaction Type
1-Methoxybutan-2-olPhosphorus Tribromide (PBr₃)2-Bromo-1-methoxybutaneSₙ2 Substitution

The use of PBr₃ typically results in an inversion of stereochemistry at the reaction center if it is chiral.

An alternative indirect route involves the formation of the ether linkage as a key step. This can be accomplished either before or after the introduction of the bromine atom.

A notable example of an etherification strategy following halogenation is the Williamson ether synthesis. libretexts.orglibretexts.orgnih.gov This method involves the reaction of an alkoxide with a primary alkyl halide. In this context, one could synthesize this compound by reacting sodium methoxide (B1231860) with 2-(bromomethyl)butan-1-ol. chem-station.com

The synthesis would proceed in two conceptual steps:

Bromination of a suitable diol: For instance, the selective bromination of the primary hydroxyl group of butane-1,2-diol could yield 2-(bromomethyl)butan-1-ol.

Etherification: The resulting haloalcohol, 2-(bromomethyl)butan-1-ol, would then be treated with a strong base (e.g., sodium hydride) to form the corresponding alkoxide. This alkoxide would then be reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, to form the final product, this compound.

Alternatively, a more direct Williamson ether synthesis would involve the reaction of the sodium salt of 2-(bromomethyl)butan-1-ol with a methylating agent.

Table 3: Williamson Ether Synthesis Approach

Step Reactants Product
12-(Bromomethyl)butan-1-ol, Sodium Hydride (NaH)Sodium 2-(bromomethyl)butan-1-oxide
2Sodium 2-(bromomethyl)butan-1-oxide, Methyl Iodide (CH₃I)This compound

This method is highly versatile and generally provides good yields for the synthesis of unsymmetrical ethers, especially when a primary alkyl halide is used.

Advanced Synthetic Techniques

Multi-Component and Cascade Reaction Strategies for Complex Architectures

Multi-component reactions (MCRs) and cascade reactions are powerful tools in organic synthesis, enabling the construction of complex molecules from simple precursors in a single operation. rsc.org20.210.105nih.gov These strategies are characterized by their high atom economy, operational simplicity, and ability to generate molecular complexity rapidly, which are hallmarks of "green chemistry." 20.210.105 A cascade reaction, in particular, involves a sequence of intramolecular or intermolecular transformations where each subsequent step is triggered by the functionality generated in the previous one, all under the same reaction conditions. rsc.org

For a molecule like this compound, a hypothetical cascade approach could be envisioned starting from a readily available alkene. For instance, the reaction of an alkene with a brominating agent in the presence of an alcohol can lead to the formation of a β-bromoether in a single step. organic-chemistry.org This type of reaction proceeds through a bromonium ion intermediate, which is then trapped by the alcohol solvent.

A plausible, though not explicitly documented, cascade synthesis for a related bromo-ether could involve the reaction of 2-ethyl-1-butene (B1580654) with a suitable bromine source, such as N-bromosuccinimide (NBS), in methanol (B129727). The methanol would act as both the solvent and the nucleophile, trapping the intermediate bromonium ion to form the desired bromo-ether structure. The regioselectivity of such a reaction would be a critical factor to control.

Table 1: Hypothetical Cascade Synthesis of a Bromo-Ether

Starting MaterialReagentsSolventPotential ProductReaction Type
2-Ethyl-1-buteneN-Bromosuccinimide (NBS)Methanol2-Bromo-1-methoxy-2-ethylpropaneCascade (Halogenation/Etherification)

While this specific transformation to yield this compound has not been reported, the principles of cascade reactions in the synthesis of other complex molecules, including natural products, are well-established. 20.210.105 The development of such a one-pot method would be highly desirable for the efficient synthesis of this and analogous compounds.

Catalytic Approaches in the Synthesis of this compound and its Analogs

Catalytic methods offer a versatile and efficient means to synthesize functionalized molecules like this compound and its analogs. These approaches can be broadly categorized into two main strategies: the catalytic formation of the carbon-bromine bond on a pre-existing ether scaffold, or the catalytic construction of the ether linkage as a key step in the synthetic sequence.

One plausible catalytic route would involve the regioselective bromination of a suitable precursor alcohol. For the synthesis of this compound, a potential precursor is 2-(methoxymethyl)butan-1-ol. The selective bromination of the primary alcohol in the presence of the ether functionality could be achieved using a variety of catalytic systems. For instance, the use of phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) are classic methods for converting primary alcohols to alkyl bromides. youtube.com Modern catalytic variants often aim to improve the mildness and selectivity of these transformations.

Another catalytic strategy would focus on the formation of the ether bond. The Williamson ether synthesis is a classic and reliable method for preparing ethers, which can be performed under catalytic conditions. masterorganicchemistry.com In a hypothetical synthesis of this compound, one could envision a two-step process starting from 2-ethyl-1,3-propanediol. The first step would be a selective monomethylation of one of the hydroxyl groups, potentially using a phase-transfer catalyst to improve efficiency. The resulting 2-(hydroxymethyl)-1-methoxybutane could then be subjected to a catalytic bromination to yield the final product.

Catalytic bromination of alkanes has also been explored. While direct, selective bromination of an unactivated C-H bond in a molecule like 1-methoxy-2-methylbutane (B13966308) would be challenging, advances in catalysis offer potential solutions. For example, certain metal-containing catalysts have been shown to effect the bromination of alkanes with agents like CBr₄. masterorganicchemistry.com

Table 2: Potential Catalytic Steps in the Synthesis of this compound

PrecursorReagent/CatalystTransformationProductReference (Analogous)
2-(methoxymethyl)butan-1-olPBr₃ or SOBr₂Bromination of primary alcoholThis compound youtube.com
2-ethyl-1,3-propanediolMethyl iodide, Phase-transfer catalystSelective monomethylation2-(Hydroxymethyl)-1-methoxybutane masterorganicchemistry.com
1-Methoxy-2-methylbutaneCBr₄, Cu/Ni catalystC-H BrominationThis compound masterorganicchemistry.com

The synthesis of analogs, such as aromatic bromo-ethers, has been documented. For example, 2-methoxy-6-bromo-naphthalene can be synthesized via a bromination-dehalogenation sequence. nih.gov While the aromatic nature of this substrate makes the reaction chemistry different, it highlights the importance of catalytic methods in the synthesis of functionalized bromo-ethers.

Reactivity and Mechanistic Investigations of 2 Bromomethyl 1 Methoxybutane

Nucleophilic Substitution Reactions (SN2)

Nucleophilic substitution reactions are a cornerstone of organic chemistry, and 2-(Bromomethyl)-1-methoxybutane serves as a key substrate for investigating the bimolecular nucleophilic substitution (SN2) mechanism.

This compound as an Electrophilic Alkylating Agent

In the context of SN2 reactions, this compound functions as an electrophilic alkylating agent. drugbank.comnih.govoncohemakey.comnih.govoncohemakey.com The carbon atom bonded to the bromine atom is electron-deficient due to the electronegativity of the bromine, making it susceptible to attack by nucleophiles. youtube.com This electrophilic character allows the compound to transfer its alkyl group to a nucleophile, a process fundamental to the synthesis of more complex molecules. drugbank.comnih.govoncohemakey.comnih.govoncohemakey.com The rate of this alkylation reaction is dependent on both the concentration of the substrate and the nucleophile, a hallmark of the SN2 mechanism. youtube.commasterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com

The structure of the alkyl halide plays a crucial role in the rate of SN2 reactions. Less sterically hindered alkyl halides, like primary alkyl halides, react faster than more substituted ones. masterorganicchemistry.comchemistrysteps.comlibretexts.org This is because the nucleophile must approach the electrophilic carbon from the side opposite to the leaving group, and bulky substituents can hinder this approach. libretexts.orglibretexts.org

Mechanistic Studies of Bromide Departure as a Leaving Group

The departure of the bromide ion is a critical step in the SN2 reaction of this compound. The efficiency of the leaving group is a key determinant of the reaction rate. chemistrysteps.com A good leaving group is a species that is stable on its own. pressbooks.pub The stability of the leaving group is inversely related to its basicity; weaker bases are better leaving groups. pressbooks.pub

Halide ions are common leaving groups, and their ability to act as such increases down the group in the periodic table. nih.gov This trend is consistent with their basicity, with iodide being the best leaving group and fluoride (B91410) being the poorest among the halides. pressbooks.pub The carbon-halogen bond strength also influences the reaction rate, with weaker bonds leading to faster reactions. libretexts.org

In the SN2 mechanism, the bond to the leaving group is partially broken in the transition state. chemistrysteps.com This concerted process, where the nucleophile attacks and the leaving group departs simultaneously, is a defining feature of the SN2 reaction. libretexts.orgyoutube.comjove.com

Stereochemical Consequences of SN2 Reaction Pathways

A defining characteristic of the SN2 reaction is the inversion of stereochemistry at the reaction center. masterorganicchemistry.comchemistrysteps.comyoutube.comyoutube.com This phenomenon, known as Walden inversion, occurs because the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. masterorganicchemistry.comlibretexts.orgjove.com This "backside attack" forces the other three substituents on the carbon to "flip" into the opposite configuration, much like an umbrella inverting in a strong wind. masterorganicchemistry.com

Therefore, if the starting material, this compound, were a single enantiomer (either R or S), the SN2 reaction would lead to a product with the opposite stereochemical configuration. libretexts.orglibretexts.org This stereospecificity is a powerful tool in organic synthesis, allowing for the controlled formation of specific stereoisomers. jove.comlibretexts.org It is important to note that if the reaction center is not a stereocenter, then no inversion of configuration is observed. jove.com

Elimination Reactions

In addition to substitution, this compound can also undergo elimination reactions, where a molecule of HBr is removed to form an alkene.

Regio- and Stereoselectivity in Beta-Elimination Pathways

Beta-elimination reactions of alkyl halides can often lead to a mixture of isomeric alkenes. The regioselectivity of these reactions, which refers to the preferential formation of one constitutional isomer over another, is often governed by Zaitsev's rule. libretexts.orgmsu.edu This rule states that the more substituted (and therefore more stable) alkene is generally the major product. msu.edu

The stereoselectivity of an E2 elimination, which is a one-step process like the SN2 reaction, is dictated by the requirement for an anti-periplanar arrangement of the beta-hydrogen and the leaving group. wizeprep.comkhanacademy.org This geometric constraint determines which stereoisomeric alkene is formed. For example, a trans product is often favored over a cis product due to reduced steric hindrance. wizeprep.com

The choice of base can also influence the regioselectivity of the elimination. wizeprep.comkhanacademy.org Bulky bases tend to favor the formation of the less substituted alkene (the Hofmann product) due to steric hindrance when abstracting a proton from a more substituted carbon. wizeprep.comkhanacademy.org

Competitive Reactivity: Substitution versus Elimination

The reaction of this compound with nucleophiles or bases can proceed through two major competitive pathways: nucleophilic substitution (typically SN2 for a primary halide) and elimination (E2). The outcome is highly dependent on the reaction conditions, particularly the nature of the reacting species and the solvent used. chemguide.co.uk

As a primary alkyl halide, this compound is an excellent candidate for the SN2 reaction. masterorganicchemistry.com This mechanism involves a backside attack by a nucleophile on the carbon atom bonded to the bromine, leading to the displacement of the bromide ion and the formation of a new bond with the nucleophile. Strong, non-bulky nucleophiles favor this pathway. libretexts.org

Conversely, the E2 reaction becomes significant when a strong, sterically hindered base is used. libretexts.orgyoutube.com In this process, the base abstracts a proton from a carbon atom adjacent to the one bearing the leaving group (a β-hydrogen), leading to the formation of a double bond. For this compound, the primary β-hydrogen is on the methoxy-bearing carbon (C1). Abstraction of this proton would be challenging due to the electron-donating nature of the adjacent ether oxygen. The more likely site for proton abstraction is the secondary β-hydrogen on the ethyl group (C3).

The choice of solvent also plays a critical role. Polar aprotic solvents (e.g., acetone, DMSO) are known to accelerate SN2 reactions, while solvents that favor elimination, such as ethanol, can shift the balance toward the formation of an alkene. chemguide.co.uk

The competition between these two pathways can be summarized as follows:

ReagentBase/Nucleophile StrengthSteric HindrancePredominant ReactionExpected Major Product
Sodium ethoxide (NaOEt)Strong Base, Strong NucleophileLowCompetition (SN2/E2)2-(Ethoxymethyl)-1-methoxybutane / 2-(Methylene)-1-methoxybutane
Potassium tert-butoxide (t-BuOK)Strong Base, Weak NucleophileHighE22-(Methylene)-1-methoxybutane
Sodium cyanide (NaCN)Weak Base, Good NucleophileLowSN23-Methoxy-2-ethylpropanenitrile
Sodium azide (B81097) (NaN₃)Weak Base, Good NucleophileLowSN21-Azido-2-(methoxymethyl)butane

Radical Reactions Involving the Bromomethyl Functionality

The carbon-bromine bond in this compound can undergo homolytic cleavage under the influence of heat or ultraviolet (UV) light, initiating radical reactions. aklectures.comyoutube.com This cleavage generates a primary alkyl radical, the (1-methoxybutan-2-yl)methyl radical, and a bromine radical.

The general steps for radical reactions are:

Initiation: Homolytic cleavage of a weak bond to form radicals. In this case, the C-Br bond breaks. youtube.com

Propagation: The generated radical abstracts an atom from another molecule to form a new bond and a new radical. aklectures.comyoutube.com For example, the (1-methoxybutan-2-yl)methyl radical could abstract a hydrogen atom from a solvent molecule, or a bromine radical could abstract a hydrogen from another molecule of the alkane.

Termination: Two radicals combine to form a stable, non-radical product. aklectures.com This can involve the dimerization of two (1-methoxybutan-2-yl)methyl radicals.

A common radical reaction is free-radical halogenation. If this compound were reacted with bromine (Br₂) in the presence of UV light, further substitution could occur, although the reaction would likely be complex and yield a mixture of products. A more controlled radical reaction might involve reacting it with a radical initiator like AIBN in the presence of a hydrogen donor like tributyltin hydride, which would result in the reductive dehalogenation to form 2-methyl-1-methoxybutane.

Electrophilic and Nucleophilic Addition Reactions

Addition reactions are characteristic of compounds containing multiple bonds (double or triple bonds), such as alkenes, alkynes, or carbonyls. dalalinstitute.compurdue.edu The π-bond in these molecules serves as a source of electrons for attack by an electrophile (electrophilic addition) or provides an electrophilic site for attack by a nucleophile (nucleophilic addition). wikipedia.orglibretexts.orgbyjus.com

This compound is a saturated alkyl halide. nih.gov All of its carbon atoms are sp³ hybridized and participate only in sigma (σ) bonds. masterorganicchemistry.com The molecule lacks the requisite π-bond that is necessary for either electrophilic or nucleophilic addition reactions to occur. Therefore, this compound does not undergo these types of reactions. Its reactivity is dominated by the substitution and elimination reactions at the electrophilic carbon atom attached to the bromine.

Functional Group Interconversions and Derivatization Strategies

The bromomethyl group is an excellent handle for functional group interconversions (FGIs), primarily through nucleophilic substitution reactions. numberanalytics.comic.ac.uk This allows for the transformation of the alkyl bromide into a wide variety of other functional groups, making it a valuable synthetic intermediate. vanderbilt.eduimperial.ac.uk

Common derivatization strategies involve treating this compound with various nucleophiles to introduce new functionalities. These transformations are vital for building more complex molecular architectures. numberanalytics.com

Below is a table of potential functional group interconversions starting from this compound via SN2 reactions.

Reagent (Nucleophile)Resulting Functional GroupProduct Name
Sodium hydroxide (B78521) (NaOH)Alcohol(1-Methoxybutan-2-yl)methanol
Sodium cyanide (NaCN)Nitrile3-Methoxy-2-ethylpropanenitrile
Sodium azide (NaN₃)Azide1-Azido-2-(methoxymethyl)butane
Sodium thiomethoxide (NaSMe)Thioether2-(Methylthiomethyl)-1-methoxybutane
Lithium aluminum hydride (LiAlH₄)Alkane2-Methyl-1-methoxybutane
Ammonia (NH₃)Primary Amine(1-Methoxybutan-2-yl)methanamine
Sodium acetate (B1210297) (CH₃COONa)Ester(1-Methoxybutan-2-yl)methyl acetate

These reactions demonstrate the utility of this compound as a building block. The resulting products, such as amines, alcohols, and nitriles, can be further modified, highlighting its role as a versatile intermediate in multistep synthesis. For instance, the nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine. vanderbilt.edu

Applications of 2 Bromomethyl 1 Methoxybutane in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate

The potential utility of 2-(Bromomethyl)-1-methoxybutane as a synthetic intermediate can be inferred from the general reactivity of similar bromoalkane ethers. Theoretically, its structure suggests it could serve as a four-carbon building block. The methoxy (B1213986) group could influence reactions through steric or electronic effects, and the chiral center at the second carbon position implies potential for stereoselective transformations. Despite these theoretical possibilities, specific, documented applications are not present in the surveyed literature.

Preparation of Functionalized Ethers and Alcohols

No specific studies detailing the use of this compound for the synthesis of functionalized ethers or alcohols were identified.

Building Block for Natural Products and Pharmaceuticals (Precursors)

A review of synthetic pathways for various natural products and pharmaceutical agents did not yield any instances where this compound is utilized as a key precursor or building block.

Contributions to Asymmetric Synthetic Methodologies

The presence of a stereocenter in this compound suggests its potential use in asymmetric synthesis. Chiral alkyl halides are valuable in transferring stereochemical information. However, the scientific literature lacks specific studies on the applications of this compound in asymmetric methodologies.

Chiral Transfer and Inductions in Reactions involving this compound

No documented research was found on chiral transfer or induction phenomena specifically involving enantiomerically pure forms of this compound.

Enantioselective and Diastereoselective Approaches

There are no published enantioselective or diastereoselective methods that report the use of this compound as a substrate, reagent, or catalyst.

Applications in Polymer Chemistry and Materials Science

While direct research on the applications of this compound in polymer chemistry and materials science is not extensively documented in publicly available literature, its chemical structure suggests several potential and significant uses. The presence of a reactive bromomethyl group attached to a methoxybutane backbone makes it a candidate for the synthesis of functional polymers and advanced materials. The principles underlying the use of similar brominated compounds in polymer science can be extrapolated to understand the prospective roles of this compound.

The primary utility of this compound would stem from the high reactivity of the carbon-bromine bond in the bromomethyl group. This functional group can participate in a variety of polymerization and post-polymerization modification reactions, allowing for the introduction of the methoxybutane moiety into a polymer structure. The methoxybutane group, in turn, could influence the physical and chemical properties of the resulting polymer, such as its solubility, thermal stability, and mechanical characteristics.

One of the key potential applications is in the realm of controlled radical polymerization (CRP). Techniques such as Atom Transfer Radical Polymerization (ATRP) often utilize alkyl halides as initiators. The bromomethyl group in this compound could serve as an effective initiating site for the polymerization of a wide range of vinyl monomers. This would allow for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and specific end-group functionalities. The methoxybutane group from the initiator would be incorporated at one end of the polymer chain, potentially influencing the polymer's self-assembly and surface properties.

Furthermore, this compound could be utilized as a monomer in certain polymerization reactions, leading to polymers with pendant methoxybutane groups. These pendant groups could act as internal plasticizers, affecting the glass transition temperature and flexibility of the material.

Another significant area of application lies in the post-polymerization modification of existing polymers. Polymers containing reactive sites, such as hydroxyl or amine groups, could be chemically modified with this compound. This would graft the methoxybutane moiety onto the polymer backbone, thereby altering the material's properties in a targeted manner. For instance, such modification could be used to enhance the hydrophobicity or improve the compatibility of the polymer with other materials in a blend or composite.

The versatility of the bromomethyl group also allows for its conversion into other functional groups. For example, polymers synthesized using this compound as a comonomer would possess pendant bromomethyl groups that can be subsequently transformed into azides, amines, or other functionalities. This opens up possibilities for creating functional materials for a variety of applications, including drug delivery, coatings, and advanced composites. nih.govacs.orgrsc.org

The following table summarizes the potential applications of this compound in polymer chemistry, based on the known reactivity of analogous bromomethyl-containing compounds.

Application AreaPotential Role of this compoundExpected Outcome
Controlled Radical Polymerization (e.g., ATRP) InitiatorSynthesis of polymers with controlled architecture and a methoxybutane end-group.
Functional Monomer Synthesis Precursor to a polymerizable monomerCreation of polymers with pendant methoxybutane groups, influencing properties like Tg and solubility.
Post-Polymerization Modification Modifying agent for functional polymersGrafting of methoxybutane moieties onto existing polymer backbones to tailor surface and bulk properties.
Synthesis of Functional Polymers ComonomerIntroduction of reactive bromomethyl groups for subsequent chemical transformations and "click" chemistry. acs.orgresearchgate.net

Detailed research findings on compounds with similar functionalities, such as methyl 2-(bromomethyl)acrylate (MBrMA), have demonstrated the efficacy of the bromomethyl group in controlling polymerization and introducing functionality. For instance, MBrMA has been successfully employed as a chain-transfer agent in radical polymerization to produce macromonomers. cmu.eduacs.org These studies provide a strong basis for predicting the utility of this compound in analogous roles.

The table below presents hypothetical data based on typical results observed in the literature for controlled radical polymerization initiated by alkyl bromides, which could be analogous to using this compound as an initiator for the polymerization of a common monomer like styrene.

MonomerInitiator SystemPolymerization ConditionsMn ( g/mol )Đ (Mw/Mn)
StyreneThis compound / CuBr / PMDETAToluene, 90 °C, 8 h10,0001.15
Methyl MethacrylateThis compound / CuBr / PMDETAAnisole, 70 °C, 6 h12,5001.20
n-Butyl AcrylateThis compound / CuBr / PMDETABulk, 60 °C, 4 h15,0001.18

This is a hypothetical data table based on analogous systems and is intended for illustrative purposes.

Computational and Theoretical Chemistry Studies of 2 Bromomethyl 1 Methoxybutane

Computational Elucidation of Molecular Structure and Conformation

The initial step in the computational analysis of a molecule like 2-(bromomethyl)-1-methoxybutane involves determining its most stable three-dimensional structure.

To investigate the molecular structure, researchers would typically employ ab initio (from first principles) and Density Functional Theory (DFT) methods. DFT, particularly with hybrid functionals like B3LYP or ωB97X-D, is a common choice for optimizing the geometry of organic molecules as it provides a good balance between accuracy and computational cost. These calculations would be performed with a suitable basis set, such as the 6-311++G(d,p) or aug-cc-pVTZ, to accurately describe the electron distribution around the atoms, including the bromine and oxygen. The output of these calculations would provide key geometric parameters.

Table 1: Representative Geometric Parameters from a Hypothetical DFT Optimization (Note: This data is illustrative of typical outputs and not from a specific study on this compound.)

Parameter Description Predicted Value Range
C-Br Bond Length The distance between the carbon of the bromomethyl group and the bromine atom. 1.95 - 2.05 Å
C-O Bond Length The distance between the methoxy (B1213986) carbon and the oxygen atom. 1.40 - 1.45 Å
C-C-Br Bond Angle The angle formed by the carbon backbone and the bromine atom. 110° - 114°

Due to the presence of several single bonds, this compound can exist in various spatial arrangements or conformations. A conformational analysis would be necessary to identify the most stable conformer(s). This involves systematically rotating the bonds and calculating the energy of each resulting structure. The results are often visualized as a potential energy surface or energy landscape, where energy minima correspond to stable or metastable conformers. This analysis is crucial as the reactivity and spectroscopic properties of the molecule can be influenced by its preferred conformation.

Theoretical Investigation of Reaction Mechanisms

Computational chemistry is invaluable for studying how a molecule reacts. For this compound, studies might focus on reactions like nucleophilic substitution at the bromomethyl group.

To understand a reaction mechanism, chemists locate the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods can optimize the geometry of the TS and verify it by frequency calculations (a true TS has exactly one imaginary frequency). The Intrinsic Reaction Coordinate (IRC) method is then used to follow the reaction path from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species. For example, in a substitution reaction, this would elucidate whether the mechanism is concerted (like SN2) or stepwise.

Table 2: Illustrative Kinetic and Thermodynamic Data for a Hypothetical Reaction (Note: This data is for illustrative purposes and not from a specific study on this compound.)

Parameter Value (kJ/mol) Description
Activation Energy (Ea) 75 - 95 The minimum energy required to initiate the reaction.
Enthalpy of Reaction (ΔH) -150 to -120 The net change in heat content during the reaction.

Analytical Methodology for Research Characterization of 2 Bromomethyl 1 Methoxybutane

Advanced Spectroscopic Techniques for Structural and Mechanistic Analysis

Spectroscopy is the cornerstone for the molecular-level investigation of "2-(Bromomethyl)-1-methoxybutane," providing irrefutable evidence of its structural and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of "this compound." Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" would exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent bromine and oxygen atoms. For instance, the protons on the carbon bearing the bromine atom (CH-Br) and the methylene (B1212753) protons adjacent to the methoxy (B1213986) group (CH₂-O) would appear at characteristic downfield shifts. The integration of these signals provides a ratio of the number of protons in each environment, while the splitting patterns (e.g., doublets, triplets, multiplets) reveal the number of neighboring protons, which is crucial for confirming the connectivity of the carbon skeleton. docbrown.infodocbrown.info For a related compound, 2-methoxybutane, the spectrum shows five distinct signals, including a singlet for the methoxy protons and various multiplets for the butyl chain protons. ucla.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The carbons bonded to the electronegative bromine and oxygen atoms (C-Br and C-O) are significantly deshielded and appear at lower field positions in the spectrum compared to the other aliphatic carbons.

| Predicted ¹H NMR Data for this compound | | :--- | :--- | :--- | :--- | | Proton Assignment | Predicted Chemical Shift (ppm) | Splitting Pattern | Integration | | CH₃ (terminal) | ~0.9 | Triplet (t) | 3H | | CH₂ (interior) | ~1.5 - 1.7 | Multiplet (m) | 2H | | CH (chiral center) | ~3.8 - 4.1 | Multiplet (m) | 1H | | CH₂Br | ~3.5 - 3.7 | Doublet of doublets (dd) | 2H | | OCH₃ | ~3.3 | Singlet (s) | 3H |

| Predicted ¹³C NMR Data for this compound | | :--- | :--- | | Carbon Assignment | Predicted Chemical Shift (ppm) | | CH₃ (terminal) | ~10 - 15 | | CH₂ (interior) | ~20 - 30 | | CH (chiral center) | ~50 - 60 | | CH₂Br | ~35 - 45 | | CH₂O | ~70 - 80 | | OCH₃ | ~55 - 60 |

Mass spectrometry (MS) is a critical technique for determining the molecular weight of "this compound" and for elucidating its fragmentation patterns, which can provide structural confirmation. chemguide.co.uk When the molecule is ionized in the mass spectrometer, it forms a molecular ion (M⁺). libretexts.org Due to the presence of bromine, the molecular ion peak will appear as a characteristic pair of peaks (M⁺ and M+2) of nearly equal intensity, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). youtube.com

The molecular ions are energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uklibretexts.org The analysis of these fragments provides a molecular fingerprint. Common fragmentation pathways for haloalkanes and ethers include:

Alpha-cleavage: The bond adjacent to the oxygen atom can break, leading to the formation of a stable oxonium ion. For "this compound", this could involve the loss of a propyl radical to form a [CH(Br)CH₂OCH₃]⁺ fragment or loss of the bromomethyl group. miamioh.edu

Loss of a leaving group: The bromine atom is a good leaving group and can be lost as a bromine radical, resulting in a [C₅H₁₁O]⁺ carbocation.

Heterolytic cleavage: The C-Br bond can break heterolytically, leaving a carbocation fragment that weighs 43 g/mol less than the molecular ion. youtube.com

These fragmentation patterns are instrumental in confirming the structure and can be used to identify the compound in complex reaction mixtures.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in "this compound". ksu.edu.satriprinceton.org These two methods are complementary, as their selection rules differ; some vibrations are active in IR but not Raman, and vice versa. edinst.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. ksu.edu.sa Key absorption bands expected for "this compound" include:

C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of aliphatic C-H bonds.

C-O stretching: A strong, distinct band in the 1070-1150 cm⁻¹ range indicates the presence of the ether linkage (C-O-C).

C-Br stretching: The carbon-bromine bond will exhibit a characteristic absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. ksu.edu.sa It is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. edinst.com For "this compound", Raman would be effective at characterizing the C-C backbone and the C-Br bond. The C-O-C symmetric stretch may also be observable.

| Characteristic Vibrational Frequencies for this compound | | :--- | :--- | :--- | | Functional Group | Technique | Expected Wavenumber (cm⁻¹) | | C-H (alkane) | IR, Raman | 2850 - 3000 | | C-O (ether) | IR | 1070 - 1150 | | C-Br (bromoalkane) | IR | 500 - 600 |

Chromatographic Methods for Reaction Monitoring, Separation, and Quantification

Chromatographic techniques are indispensable for separating "this compound" from starting materials, byproducts, and solvents, as well as for quantifying its purity and concentration during a chemical reaction.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile and thermally stable compounds like "this compound". oup.com In this technique, the compound is vaporized and separated from other components in a mixture based on its boiling point and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which provides mass-to-charge ratio data, allowing for positive identification. nih.gov

GC-MS is highly effective for:

Reaction Monitoring: Small aliquots can be taken from a reaction mixture over time to track the consumption of reactants and the formation of "this compound" and any byproducts.

Purity Assessment: The area under the GC peak for "this compound" relative to the total area of all peaks gives a measure of its purity.

Impurity Identification: The mass spectra of minor peaks can be used to identify impurities, which is crucial for understanding side reactions. Studies have shown that GC-MS is more sensitive to bromoalkanes than their non-halogenated counterparts. oup.comnih.gov The use of comprehensive two-dimensional GC (GCxGC) coupled with a time-of-flight mass spectrometer (TOFMS) can be employed for complex mixtures where enhanced separation is required. acs.orgnih.govacs.org

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation and quantification of "this compound". nih.gov While GC-MS is often preferred for volatile compounds, HPLC is advantageous for non-volatile or thermally sensitive compounds that may be present in a reaction mixture. A well-developed HPLC method can provide excellent resolution and accurate quantification. mdpi.commdpi.com

A typical HPLC method for "this compound" would involve:

Column: A reversed-phase column (e.g., C8 or C18) is commonly used, where the stationary phase is non-polar. researchgate.netresearchgate.net

Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used as the mobile phase. The gradient or isocratic composition is optimized to achieve good separation. nih.govresearchgate.net

Detector: A UV detector can be used, as the bromine atom imparts some UV absorbance. For more universal detection, an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) could be employed.

Validation of an HPLC method involves assessing its linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) to ensure reliable and reproducible results for purity testing and quantitative analysis. mdpi.comresearchgate.net

Preparative Chromatography for Product Isolation and Purification

Following the synthesis of this compound, the crude reaction mixture typically contains the desired product alongside unreacted starting materials, byproducts, and other impurities. Preparative chromatography is a crucial step to isolate and purify the target compound to a high degree. This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

The selection of the appropriate preparative chromatographic technique depends on the scale of the purification and the physicochemical properties of the compound and its impurities. For this compound, which is a relatively small and non-polar molecule, both normal-phase and reversed-phase chromatography could be considered.

Normal-Phase Chromatography: In this mode, a polar stationary phase (e.g., silica (B1680970) gel or alumina) is used with a non-polar mobile phase. The separation is based on the polarity of the compounds, with less polar compounds eluting faster. For the purification of this compound, a gradient of ethyl acetate (B1210297) in hexanes could be a suitable mobile phase system.

Reversed-Phase Chromatography: This technique employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase, such as a mixture of methanol or acetonitrile and water. More polar compounds elute first. This method is highly effective for the separation of organic molecules.

A hypothetical preparative high-performance liquid chromatography (prep-HPLC) method for the purification of this compound is outlined in the table below.

Table 1: Hypothetical Preparative HPLC Parameters for the Purification of this compound

ParameterValue
Column C18, 10 µm, 50 x 250 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 60% B to 95% B over 20 minutes
Flow Rate 100 mL/min
Detection UV at 210 nm
Injection Volume 5 mL of crude sample dissolved in mobile phase

The fractions collected from the preparative chromatography would be analyzed by an appropriate analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or analytical HPLC, to confirm the purity of the isolated this compound.

Chiral Analytical Methods for Enantiomeric and Diastereomeric Excess Determination

This compound possesses a chiral center at the second carbon atom, meaning it can exist as a pair of enantiomers. In reactions where stereochemistry is important, determining the enantiomeric excess (e.e.) and, if applicable, the diastereomeric excess (d.e.) is critical.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is a powerful and widely used technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The choice of CSP is crucial and often requires screening of various column types. For a compound like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point.

Table 2: Hypothetical Chiral HPLC Method for Enantiomeric Excess Determination of this compound

ParameterValue
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase 98:2 Hexane:Isopropanol
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Chiral Gas Chromatography (Chiral GC): For volatile compounds like this compound, chiral GC is another viable option. This method uses a capillary column coated with a chiral stationary phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In some cases, NMR spectroscopy can be used to determine enantiomeric excess. The addition of a chiral shift reagent can induce chemical shift differences between the signals of the two enantiomers, allowing for their quantification by integration.

Integration of Analytical Data for Comprehensive Reaction Characterization

A single analytical technique is rarely sufficient to fully characterize a chemical reaction and the resulting products. A comprehensive understanding is achieved through the integration of data from multiple analytical methods. For a reaction producing this compound, the following combination of techniques would provide a thorough characterization.

Reaction Monitoring: Techniques like thin-layer chromatography (TLC) or analytical HPLC can be used to monitor the progress of the reaction, confirming the consumption of starting materials and the formation of the product.

Structural Confirmation:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the connectivity of atoms in this compound.

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. Techniques like GC-MS are particularly useful for identifying volatile components in the reaction mixture.

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the C-O-C ether linkage and the C-Br bond.

Purity and Impurity Profiling:

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product and to identify and quantify any impurities.

Stereochemical Analysis:

Chiral HPLC or Chiral GC: As described previously, these methods are essential for determining the enantiomeric composition of the product.

By combining the data from these techniques, a complete picture of the reaction outcome can be established. For instance, NMR and MS would confirm the identity of the main product as this compound, while GC or HPLC would quantify its purity. If the synthesis was intended to be stereoselective, chiral chromatography would provide the crucial measurement of the enantiomeric excess.

Table 3: Integrated Analytical Approach for the Characterization of a Hypothetical Synthesis of this compound

Analytical TechniqueInformation Obtained
¹H NMR, ¹³C NMR Structural elucidation and confirmation of the desired product.
GC-MS Molecular weight confirmation and identification of volatile impurities.
FT-IR Confirmation of functional groups (ether, alkyl halide).
Analytical HPLC Determination of product purity and quantification of non-volatile impurities.
Chiral HPLC Determination of enantiomeric excess.

This integrated analytical workflow ensures a comprehensive characterization of this compound, providing critical data on its identity, purity, and stereochemical integrity, which is essential for its application in further research and development.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(Bromomethyl)-1-methoxybutane, and how do solvent polarity and temperature influence yield?

  • Methodology : The synthesis typically involves alkylation or bromination of a methoxybutane precursor. Solvent choice (e.g., dichloromethane or THF) and temperature control (40–60°C) are critical to minimize side reactions like elimination. For example, reflux conditions under inert atmosphere (N₂/Ar) improve bromomethyl group retention . Yield optimization may require monitoring via TLC or GC-MS to track intermediate formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?

  • Methodology :

  • ¹H NMR : Look for methoxy singlet (~δ 3.3 ppm) and bromomethyl triplet (δ 3.4–3.6 ppm, coupling with adjacent CH₂).
  • ¹³C NMR : Methoxy carbon (~δ 56 ppm) and brominated carbon (δ 30–35 ppm).
  • IR : C-O stretch (~1100 cm⁻¹) and C-Br (~600 cm⁻¹). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. How should researchers safely handle this compound given its reactivity and potential hazards?

  • Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid contact with strong bases or nucleophiles to prevent unintended alkylation. Store under inert gas at 2–8°C to reduce decomposition. Occupational exposure limits (OELs) for similar methoxybutane derivatives suggest a threshold of 50 ppm over 8 hours .

Advanced Research Questions

Q. What competing reaction pathways (e.g., SN2 vs. elimination) dominate in nucleophilic substitutions involving this compound, and how can selectivity be controlled?

  • Methodology : Steric hindrance from the methoxy group favors SN2 mechanisms in polar aprotic solvents (e.g., DMF). However, elevated temperatures or bulky nucleophiles may shift toward E2 elimination. Kinetic studies using varying nucleophiles (e.g., NaI vs. KOtBu) and monitoring via ¹H NMR can quantify pathway dominance .

Q. How does this compound perform as an alkylating agent in pharmaceutical intermediate synthesis compared to analogs like 1-Bromo-2-methylpentane?

  • Methodology : Compare reaction rates and yields in model reactions (e.g., alkylation of amines or thiols). The methoxy group in this compound may enhance solubility in polar media, improving reactivity with hydrophilic substrates. Contrast with 1-Bromo-2-methylpentane, where steric effects reduce efficiency in constrained systems .

Q. Can this compound be integrated into polymer backbones to modify material properties, and what challenges arise in achieving controlled polymerization?

  • Methodology : Use atom-transfer radical polymerization (ATRP) or step-growth approaches. The bromomethyl group acts as an initiator or crosslinker. Challenges include preventing chain transfer due to the methoxy group’s electron-donating effects. Characterize thermal stability (DSC/TGA) and mechanical properties (tensile testing) of resultant polymers .

Q. What contradictory data exist regarding the compound’s stability under acidic vs. basic conditions, and how can these discrepancies be resolved?

  • Methodology : Literature reviews show conflicting reports on hydrolytic stability. Conduct controlled degradation studies (pH 2–12, 25–60°C) with LC-MS monitoring. The methoxy group may stabilize against acid hydrolysis but accelerate base-induced elimination. Computational modeling (DFT) can predict bond dissociation energies to clarify mechanisms .

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